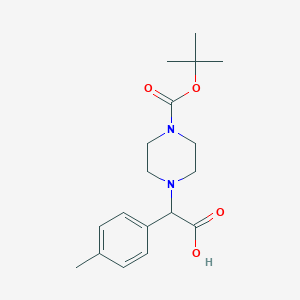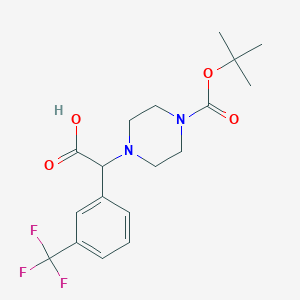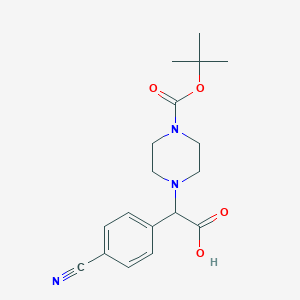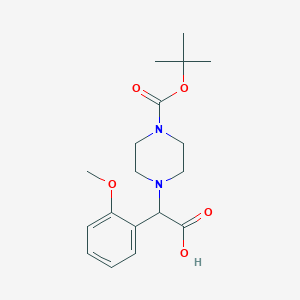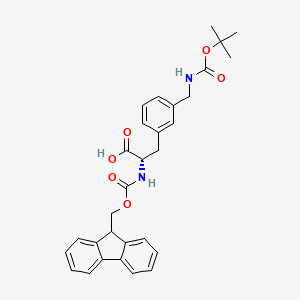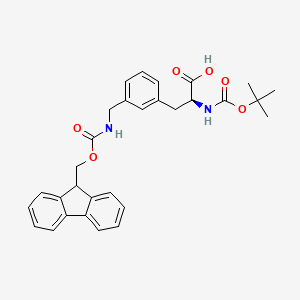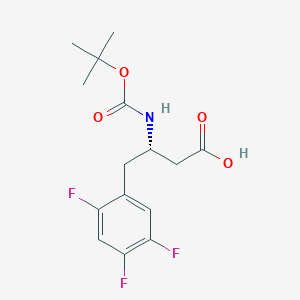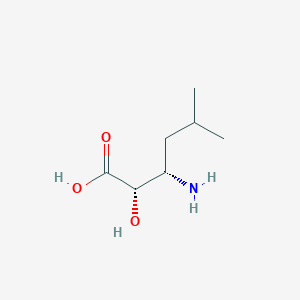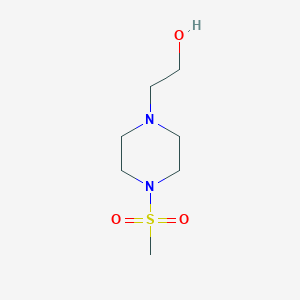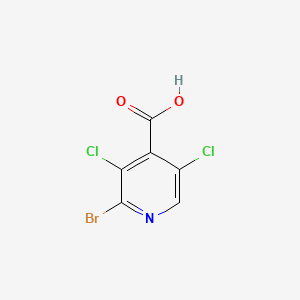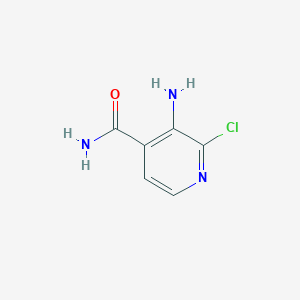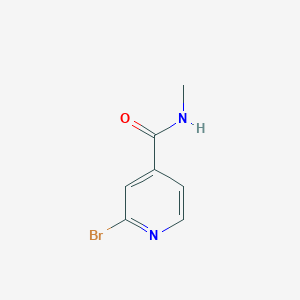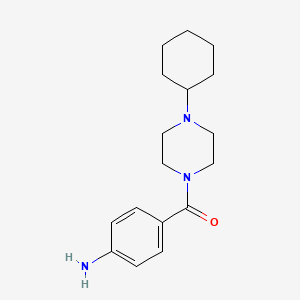
(4-Aminophenyl)(4-cyclohexylpiperazino)methanone
Overview
Description
The compound "(4-Aminophenyl)(4-cyclohexylpiperazino)methanone" has not been directly studied in the provided abstracts. However, similar compounds with aminophenyl groups have been synthesized and analyzed for various biological activities. For instance, a novel compound with an aminothiazolyl and thiophenyl group was synthesized and its structure was elucidated using various spectroscopic techniques, and its antiviral activity was assessed through molecular docking . Another study reported the synthesis of a series of 4-aminobenzophenones, which showed high anti-inflammatory activity and were potent and selective p38 MAP kinase inhibitors . Additionally, a compound with an amino morpholino group and a fluorophenyl group was synthesized, and its antitumor activity was evaluated against several cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation and cyclization. For example, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone required the condensation of 3-fluorobenzoic acid with an aminated and cyclized morpholine derivative . Similarly, the synthesis of aminobenzophenones involved systematic optimization of the initial lead compound to achieve high potency in inhibiting proinflammatory cytokines .
Molecular Structure Analysis
The molecular structures of these compounds were determined using various techniques. The aminothiazolyl and thiophenyl compound's structure was elucidated by FTIR, NMR, and mass spectrometry, and its geometry was optimized using density functional theory . The crystal structure of the amino morpholino compound was determined by single-crystal X-ray diffraction . These studies highlight the importance of structural analysis in understanding the properties and potential biological activities of such compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. For instance, the aminobenzophenones were synthesized through reactions that allowed for the exploration of structure-activity relationships, leading to the identification of compounds with potent anti-inflammatory activity . The specific chemical reactions for the synthesis of "(4-Aminophenyl)(4-cyclohexylpiperazino)methanone" are not detailed in the provided abstracts, but similar synthetic strategies could be inferred.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The aminothiazolyl and thiophenyl compound's electronic properties, such as HOMO-LUMO energy levels and Mulliken atomic charges, were analyzed, providing insights into its stability and charge transfer characteristics . The aminobenzophenones' inhibitory activity against cytokine release and p38 MAP kinase was quantified, demonstrating their potential as anti-inflammatory agents . The amino morpholino compound's antitumor activity was assessed through biological tests, indicating its potential for cancer therapy .
Scientific Research Applications
Enzymatic Metabolism and Detoxification Studies
- Detoxification in Drosophila melanogaster : Studies on Drosophila melanogaster, a species of fruit fly, have shown that enzymes such as cytochrome P450 monooxygenases (CYPs), catalases, alcohol dehydrogenases (ADHs), and esterases (ESTs) are partially responsible for the detoxification of methanol in adults. These enzymes play a critical role in the metabolism of various substances, including alcohols such as methanol. The expression levels and activities of these enzymes can significantly affect the detoxification processes in organisms (Wang et al., 2013).
Drug Development and Antagonistic Activities
- Antiestrogenic Activity and Synthesis : Research has demonstrated the synthesis and potential antiestrogenic activity of various compounds, including those related to (4-Aminophenyl)(4-cyclohexylpiperazino)methanone. These activities are crucial for developing treatments for conditions like breast cancer, where the modulation of estrogen receptors can have therapeutic benefits (Jones et al., 1979).
Neuropharmacology and Treatment of Neurological Disorders
- Treatment of Angelman Syndrome : NSI‐189 Phosphate, a compound structurally similar to (4-Aminophenyl)(4-cyclohexylpiperazino)methanone, has shown promise in the treatment of neurodegenerative diseases like Angelman Syndrome. This compound enhances synaptic plasticity and has shown potential in reversing impairments in motor and cognitive functions in mouse models of the disease. Such findings are instrumental in developing treatments for a range of neurological disorders (Liu et al., 2019).
Exploring New Therapeutic Targets
- N-Acylethanolamine Acid Amidase Inhibitors : Compounds like ARN19702, structurally related to (4-Aminophenyl)(4-cyclohexylpiperazino)methanone, are being studied for their potential as N-acylethanolamine acid amidase (NAAA) inhibitors. These inhibitors can have significant therapeutic applications in treating pain and inflammation, highlighting the potential of similar compounds in drug development (Fotio et al., 2021).
Analgesic and Anti-inflammatory Properties
- Analgesic and Anti-inflammatory Activities : Research on related compounds has shown potential analgesic and anti-inflammatory activities, suggesting that (4-Aminophenyl)(4-cyclohexylpiperazino)methanone and its analogs could be explored for their therapeutic properties in treating pain and inflammation (Reddy et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P271;P260;P280, suggesting that use should be limited to outdoors or in a well-ventilated area, that inhalation of dust/fume/gas/mist/vapors/spray should be avoided, and that protective gloves/protective clothing/eye protection/face protection should be worn .
properties
IUPAC Name |
(4-aminophenyl)-(4-cyclohexylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEWARYCFRTPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219615 | |
| Record name | (4-Aminophenyl)(4-cyclohexyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(4-cyclohexylpiperazino)methanone | |
CAS RN |
885949-70-2 | |
| Record name | (4-Aminophenyl)(4-cyclohexyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)(4-cyclohexyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



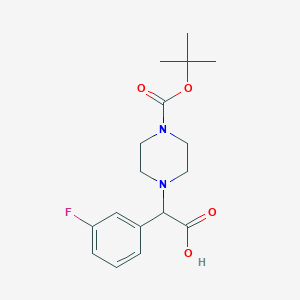
![2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1272011.png)
